1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, and a benzamidoethyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzamidoethyl Group: This step can be achieved by reacting the indole derivative with 2-bromoethyl benzamide in the presence of a base such as potassium carbonate.
Carbamimidothioate Formation: The final step involves the reaction of the intermediate with thiourea and subsequent treatment with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The benzamidoethyl group can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamidoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzamidoethyl derivatives.
Substitution: Substituted benzamidoethyl derivatives.
Scientific Research Applications
1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its indole core.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide exerts its effects involves interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The benzamidoethyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Benzamidoethyl)-1H-indole-3-carboxamide
- 1-(2-Benzamidoethyl)-1H-indole-3-thiol
- 1-(2-Benzamidoethyl)-1H-indole-3-carboxylate
Uniqueness
1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to its combination of an indole core and a benzamidoethyl group, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and uniqueness
Properties
IUPAC Name |
[1-(2-benzamidoethyl)indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.HI/c19-18(20)24-16-12-22(15-9-5-4-8-14(15)16)11-10-21-17(23)13-6-2-1-3-7-13;/h1-9,12H,10-11H2,(H3,19,20)(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQNGRUXMGFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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